

# spectroscopic data for Clerodenoside A (NMR, MS)

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## Compound of Interest

Compound Name: Clerodenoside A

Cat. No.: B15592168

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## An In-depth Technical Guide on the Spectroscopic Data of **Clerodenoside A**

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for **Clerodenoside A**, a phenolic glycoside isolated from *Clerodendrum inerme*. This document presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a visualization of a relevant biological signaling pathway.

## Spectroscopic Data Presentation

The structural elucidation of **Clerodenoside A** was achieved through extensive spectroscopic analysis. The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, providing a clear and structured presentation for easy reference and comparison.

Table 1:  $^1\text{H}$ -NMR Spectroscopic Data for **Clerodenoside A** ( $\text{CD}_3\text{OD}$ , 500 MHz)

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
2	6.75	d	2.0
5	6.83	d	8.0
6	6.71	dd	8.0, 2.0
7	6.30	d	16.0
8	7.55	d	16.0
1'	4.85	d	8.0
2'	3.52	m	
3'	3.65	m	
4'	3.40	m	
5'	3.48	m	
6'a	3.70	m	
6'b	3.95	m	
1''	5.20	d	2.0
2''	3.90	dd	3.5, 2.0
3''	3.60	dd	9.5, 3.5
4''	3.30	t	9.5
5''	3.55	m	
6''	1.12	d	
2'''	7.22	d	
5'''	6.84	d	
6'''	7.11	dd	

Table 2:  $^{13}\text{C}$ -NMR Spectroscopic Data for **Clerodenoside A** ( $\text{CD}_3\text{OD}$ , 125 MHz)[1]

Position	Chemical Shift ( $\delta$ ) ppm
1	128.0
2	114.5
3	146.5
4	149.8
5	116.8
6	121.5
7	147.2
8	115.5
9	168.5
1'	104.5
2'	76.2
3'	82.5
4'	71.8
5'	76.8
6'	62.5
1''	103.2
2''	72.5
3''	72.8
4''	74.2
5''	70.8
6''	18.5
1'''	127.5
2'''	116.5

3"	146.8
4"	149.5
5"	117.2
6"	123.5

Table 3: Mass Spectrometry Data for **Clerodenoside A**

Ionization Mode	Mass Analyzer	[M-H] <sup>-</sup> (m/z)	Molecular Formula
ESI	Not specified	623	C <sub>29</sub> H <sub>36</sub> O <sub>15</sub>

Note: The ESI-MS data was used to establish the molecular formula. The exact m/z value for the pseudomolecular ion was not explicitly stated in the source but the formula was provided.

[\[1\]](#)

## Experimental Protocols

The isolation and characterization of **Clerodenoside A** involve standard phytochemical and spectroscopic techniques.

## Isolation and Purification

- Extraction: The dried and powdered stems of *Clerodendrum inerme* are extracted with methanol (MeOH) at room temperature.
- Fractionation: The resulting methanol extract is concentrated under reduced pressure and then partitioned between ethyl acetate (EtOAc) and water.
- Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure **Clerodenoside A**.[\[1\]](#)

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

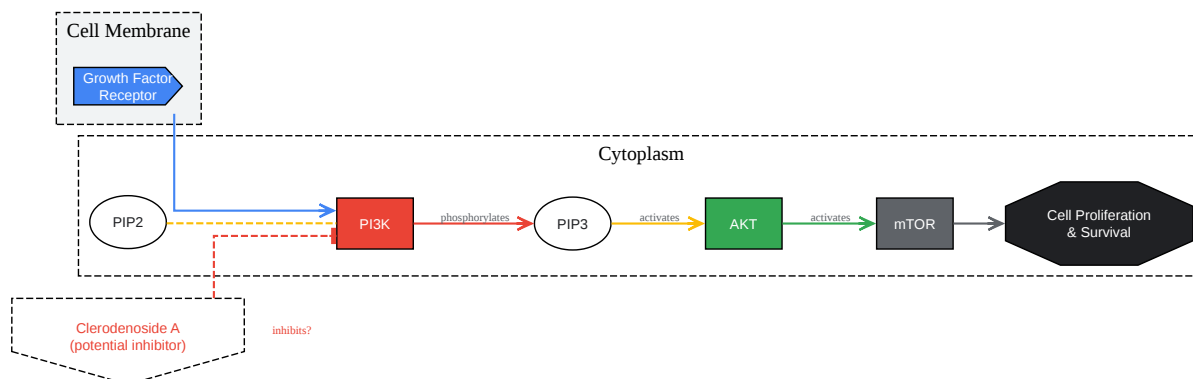
- $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectra were recorded on a 500 MHz spectrometer.
- The sample was dissolved in deuterated methanol ( $\text{CD}_3\text{OD}$ ).
- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent peak.
- Coupling constants (J) are reported in Hertz (Hz).<sup>[1]</sup>
- Mass Spectrometry (MS):
  - Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular formula of the compound.<sup>[1]</sup>

## Biological Activity and Signaling Pathway

Flavonoids isolated from the *Clerodendrum* genus have been reported to exhibit various biological activities, including anticancer effects. Some of these effects are mediated through the modulation of key signaling pathways. For instance, pectolinarigenin, a flavonoid also found in this genus, has been shown to influence the PI3K/AKT/mTOR and STAT3 signaling pathways, which are crucial in cell proliferation, survival, and apoptosis.

## Illustrative Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which can be modulated by compounds like those found in *Clerodendrum*.

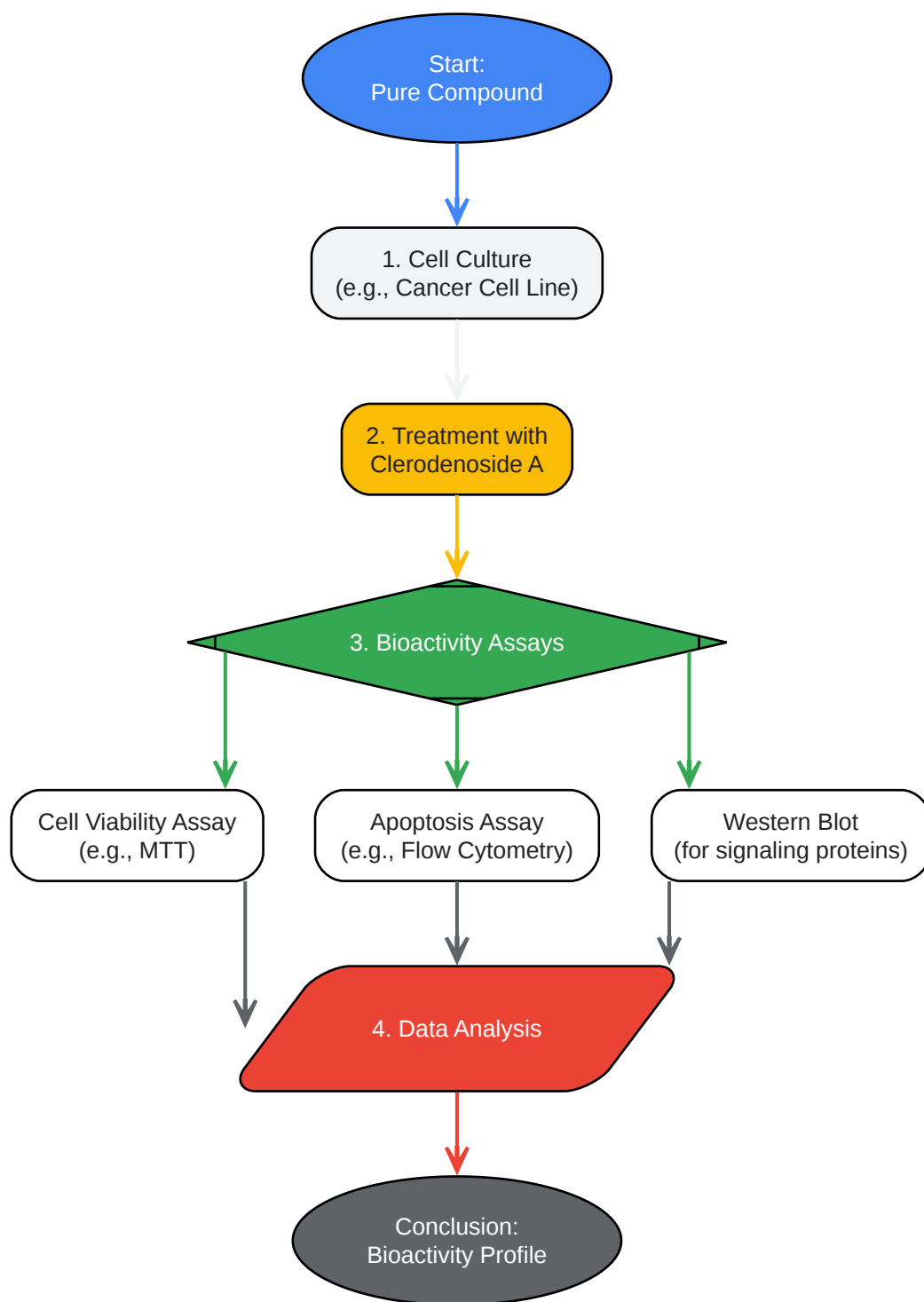


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Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition.

## Experimental Workflow for Bioactivity Screening

The following diagram outlines a general workflow for screening the biological activity of a natural product like **Clerodenoside A**.



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Caption: Workflow for bioactivity screening of natural products.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data for Clerodenoside A (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592168#spectroscopic-data-for-clerodenoside-a-nmr-ms]

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